molecular formula C9H3ClFN3 B8725862 8-Chloro-5-fluoro-1,7-naphthyridine-3-carbonitrile

8-Chloro-5-fluoro-1,7-naphthyridine-3-carbonitrile

Cat. No. B8725862
M. Wt: 207.59 g/mol
InChI Key: VURFKVWVLLJDIC-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A pressure bottle was charged with 5-fluoro-6-methoxy-8-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile (2.27 g, 10.26 mmol), acetonitrile (41.1 ml) and POCl3 (3.35 ml, 35.9 mmol). The bottle was sealed and the reaction was heated at 75° C. for 17 h. Upon cooling to RT the mixture was concentrated and the crude material was purified by silica gel chromatography, using a gradient of 0-20% 90/10 DCM/MeOH in DCM. 8-chloro-5-fluoro-1,7-naphthyridine-3-carbonitrile (1.2 g, 5.78 mmol, 56.3% yield) was isolated as a white solid. LC/MS (ESI+) m/z=208.0 (M+H).
Name
5-fluoro-6-methoxy-8-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[CH:11](OC)[NH:10][C:9](=O)[C:8]2[N:7]=[CH:6][C:5]([C:15]#[N:16])=[CH:4][C:3]1=2.O=P(Cl)(Cl)[Cl:19]>C(#N)C>[Cl:19][C:9]1[N:10]=[CH:11][C:2]([F:1])=[C:3]2[C:8]=1[N:7]=[CH:6][C:5]([C:15]#[N:16])=[CH:4]2

Inputs

Step One
Name
5-fluoro-6-methoxy-8-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile
Quantity
2.27 g
Type
reactant
Smiles
FC1C=2C=C(C=NC2C(NC1OC)=O)C#N
Name
Quantity
3.35 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
41.1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to RT the mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=C2C=C(C=NC12)C#N)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.78 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 56.3%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.